molecular formula C8H6BrN3O B1376264 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 1159979-16-4

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B1376264
CAS No.: 1159979-16-4
M. Wt: 240.06 g/mol
InChI Key: QOWXQGKJEUSYGT-UHFFFAOYSA-N
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Description

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a bromine atom and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets can be enzymes or proteins involved in these biological processes.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets by forming hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or function of the target, thereby exerting their biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.

Pharmacokinetics

The oxadiazole ring is known to be stable and readily prepared , suggesting that compounds containing this ring may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have effects such as inhibiting bacterial growth, slowing tumor progression, inhibiting viral replication, and reducing oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with 5-methyl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The oxadiazole ring can participate in redox reactions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

    Coupling reactions: Palladium catalysts and ligands are often employed in solvents like toluene or ethanol under inert atmosphere conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and amines.

    Oxidation and reduction: Products include various oxidized or reduced forms of the oxadiazole ring.

    Coupling reactions: Products include biaryl compounds and other complex heterocycles.

Scientific Research Applications

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methyl-1,2,4-oxadiazole
  • 5-Bromo-2-methyl-1,3,4-oxadiazole
  • 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Uniqueness

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of both the bromine atom and the 1,3,4-oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWXQGKJEUSYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-16-4
Record name 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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